N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea
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Description
N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.21172409 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Esterification with Aromatic Acyl-1,2,4-triazole Catalyzed by Weak Base at the Rate Comparable to Acyl Chloride This study explores the use of benzoyl-1,2,4-triazole, a component related to the chemical , in esterification reactions. It highlights the effective use of benzoyl-1,2,4-triazole for the protection of acid-sensitive alcohol and polyester synthesis due to its comparable reaction rate to benzoyl chloride and avoidance of acidic by-products (Kohsaka et al., 2018).
Synthesis, Molecular Docking, and In Vitro Screening of Newly Synthesized Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives This research focuses on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds that include elements similar to the specified chemical. These compounds were evaluated for antimicrobial and antioxidant activity, demonstrating their potential application in pharmacological research (Flefel et al., 2018).
Properties
IUPAC Name |
1,1-dimethyl-3-[(3S,4R)-4-propan-2-yl-1-[4-(1,2,4-triazol-4-yl)benzoyl]pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-13(2)16-9-24(10-17(16)22-19(27)23(3)4)18(26)14-5-7-15(8-6-14)25-11-20-21-12-25/h5-8,11-13,16-17H,9-10H2,1-4H3,(H,22,27)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMUJBNAUVAUHI-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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